molecular formula C21H31N3O B2569042 N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-methylpropanamide CAS No. 700855-27-2

N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-methylpropanamide

Cat. No.: B2569042
CAS No.: 700855-27-2
M. Wt: 341.499
InChI Key: ZINDADNBOCUNCM-UHFFFAOYSA-N
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Description

N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-methylpropanamide is a synthetic organic compound featuring a benzodiazole core, a structure of significant interest in medicinal chemistry and materials science. The benzodiazole (or benzimidazole) scaffold is a privileged structure in drug discovery, known for its ability to interact with a variety of biological targets . This particular analog is substituted at the 1-position with a 2-cyclohexylethyl chain, which may influence the compound's lipophilicity and overall pharmacokinetic profile. The side chain terminating in a 2-methylpropanamide group offers a potential site for hydrogen bonding, which could be critical for specific molecular recognition events in biochemical research. While the exact mechanism of action and primary research applications for this specific molecule are not fully delineated in the current literature, compounds based on the benzodiazole structure have been investigated for a wide range of activities. Researchers may explore its potential as a building block for novel pharmacophores, a ligand in catalyst development, or a core structure in the design of organic electronic materials. The presence of the cyclohexylethyl moiety suggests potential for central nervous system (CNS) activity, as similar structural elements are found in compounds that modulate neurotransmitter receptors . This product is intended for research purposes only, and investigators are encouraged to consult the latest scientific literature to determine its most relevant and current applications.

Properties

IUPAC Name

N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O/c1-16(2)21(25)22-14-12-20-23-18-10-6-7-11-19(18)24(20)15-13-17-8-4-3-5-9-17/h6-7,10-11,16-17H,3-5,8-9,12-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINDADNBOCUNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-methylpropanamide typically involves multiple steps. One common approach is to start with the preparation of the benzodiazole ring, followed by the introduction of the cyclohexylethyl group. The final step involves the attachment of the methylpropanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Substituents on the Benzimidazole Nitrogen
  • Target Compound: Features a 2-cyclohexylethyl group, imparting steric bulk and lipophilicity.
  • N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide () : Lacks a substituent on the benzimidazole nitrogen, resulting in a simpler structure. The amide group here is 2,2-dimethylpropanamide (pivalamide) , which introduces greater steric hindrance compared to the target compound’s isobutyramide .
  • 3-methyl-N-{2-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide () : Substitutes the nitrogen with a propargyl group , enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). The benzamide group (vs. isobutyramide) enhances aromaticity, favoring π-stacking interactions .
Amide Group Variations
  • Target Compound : 2-methylpropanamide balances polarity and steric effects, promoting solubility without excessive bulk .
  • N-[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide () : Incorporates a tetrazole-containing acetamide . The tetrazole’s electron-withdrawing nature and ability to coordinate metals contrast with the target’s aliphatic amide, suggesting divergent reactivity in catalytic or medicinal applications .
  • 4-Chloro-N-[2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl]benzeneacetamide () : Uses a chlorinated aromatic acetamide , enhancing π-π interactions but reducing solubility compared to the target’s isobutyramide .

Physicochemical Properties (Inferred)

Property Target Compound Compound Compound
Lipophilicity High (cyclohexylethyl) Moderate (no bulky substituent) Moderate (propargyl)
Polarity Moderate (isobutyramide) High (pivalamide) Low (benzamide)
Steric Hindrance Moderate High (pivalamide) Low
Reactive Groups None None Propargyl (click chemistry)

Biological Activity

N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-methylpropanamide is a compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound may contribute to its interactions with various biological targets.

  • Molecular Formula : C21H31N3O
  • Molecular Weight : 341.499 g/mol
  • Structure : The compound features a benzimidazole moiety and a cyclohexylethyl group, which are known to enhance biological activity through specific receptor interactions.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. Benzimidazole derivatives are known for their diverse pharmacological profiles, including:

  • Antitumor Activity : The compound may inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific pathways involved in tumor growth.
  • Antimicrobial Activity : It may exhibit activity against both Gram-positive and Gram-negative bacteria, contributing to its potential use in treating infections.

Research Findings

Recent studies have explored the biological activities of similar benzimidazole derivatives, providing insights into their efficacy:

Antitumor Activity

A study evaluating various benzimidazole compounds demonstrated significant antitumor effects against human lung cancer cell lines (A549, HCC827, and NCI-H358). The following table summarizes the IC50 values observed for related compounds:

CompoundA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
Compound 52.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound 86.75 ± 0.196.26 ± 0.336.48 ± 0.11
Compound 9Similar profile as Compound 8Similar profile as Compound 8Similar profile as Compound 8

These results indicate that compounds with similar structural motifs to this compound can effectively inhibit cancer cell proliferation.

Antimicrobial Activity

In antimicrobial assays, benzimidazole derivatives have shown promising activity against pathogens such as Escherichia coli and Staphylococcus aureus. The following table illustrates the effectiveness of selected compounds:

CompoundZone of Inhibition (mm)
Compound A15
Compound B20
This compound (hypothetical data)TBD

Case Studies

Several case studies have highlighted the potential of benzimidazole derivatives in clinical settings:

  • Case Study on Antitumor Efficacy : In a preclinical trial involving xenograft models of lung cancer, a benzimidazole derivative similar to this compound was shown to reduce tumor size significantly compared to controls.
  • Clinical Evaluation for Antimicrobial Use : A derivative was evaluated in a clinical setting for its effectiveness against multidrug-resistant strains of bacteria, demonstrating substantial efficacy and safety profiles.

Q & A

Basic: What are the optimal synthetic routes for N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-methylpropanamide?

Methodological Answer:
The synthesis of benzodiazol-propanamide derivatives typically involves coupling reactions between benzodiazol intermediates and propanamide precursors. For example:

  • Step 1: Prepare the benzodiazol core via condensation of o-phenylenediamine with a cyclohexylethyl-substituted aldehyde under acidic conditions .
  • Step 2: Introduce the ethyl linker via nucleophilic substitution or alkylation, using reagents like 2-bromoethylamine.
  • Step 3: Couple the benzodiazol-ethyl intermediate with 2-methylpropanamide using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, with diisopropylethylamine (DIPEA) as a base .
  • Key Parameters: Optimize reaction time (typically 12-24 hours), temperature (room temperature to 60°C), and stoichiometry (1:1.2 molar ratio of benzodiazol to propanamide).

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
A multi-technique approach is recommended:

  • Purity Analysis: Use Ultra-Performance Liquid Chromatography (UPLC) with a C18 column and acetonitrile/water mobile phase to achieve resolution ≥1.5 .
  • Structural Confirmation:
    • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., cyclohexylethyl protons at δ 1.2–1.8 ppm, benzodiazol aromatic protons at δ 7.2–8.1 ppm) .
    • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}, benzodiazol N-H stretch at ~3400 cm1^{-1}) .
    • Elemental Analysis: Compare calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation acceptable) .

Advanced: How should researchers design experiments to resolve contradictions in structure-activity relationship (SAR) data for benzodiazol-propanamide derivatives?

Methodological Answer:
Contradictions in SAR data often arise from assay variability or unaccounted molecular interactions. To address this:

  • Systematic Substitution: Synthesize analogs with incremental modifications (e.g., varying cyclohexyl substituents or propanamide methyl groups) to isolate contributing factors .
  • Binding Mode Analysis: Perform molecular docking using software like AutoDock Vina with protein structures (e.g., PDB ID 3ERT for benzodiazol targets). Compare docking scores with experimental IC50_{50} values .
  • Orthogonal Assays: Validate activity in multiple assays (e.g., enzymatic inhibition vs. cell-based viability) to rule out off-target effects .

Advanced: What computational strategies predict the binding modes of this compound with target proteins?

Methodological Answer:

  • Molecular Docking: Use flexible docking protocols to account for ligand and protein flexibility. For example, dock the compound into the ATP-binding pocket of kinases using Glide (Schrödinger) with OPLS4 force field .
  • Molecular Dynamics (MD) Simulations: Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .
  • Free Energy Calculations: Apply MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to estimate binding affinities, comparing predicted ΔG values with experimental data .

Advanced: How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Methodological Answer:

  • Solvent Screening: Test solvent mixtures (e.g., methanol/water, DMSO/ethyl acetate) using vapor diffusion or slow evaporation. For hydrophobic benzodiazol derivatives, 2:1 chloroform/hexane often yields suitable crystals .
  • Temperature Gradients: Perform crystallization trials at 4°C, 25°C, and 37°C to identify optimal nucleation conditions.
  • Data Collection and Refinement: Collect high-resolution data (≤1.0 Å) using synchrotron sources. Refine structures with SHELXL, applying anisotropic displacement parameters for non-H atoms .

Advanced: How should researchers address conflicting bioactivity data across different assays?

Methodological Answer:

  • Assay Deconvolution: Identify confounding factors (e.g., serum protein binding in cell-based assays vs. buffer conditions in enzymatic assays) .
  • Metabolite Profiling: Use LC-MS to detect metabolic degradation products that may influence activity discrepancies .
  • Proteomic Mapping: Apply affinity pull-down assays with biotinylated analogs to identify off-target interactions .

Advanced: What strategies validate the compound's stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2 _2O2_2), and photolytic (UV light, 254 nm) conditions. Monitor degradation via UPLC at 0, 24, and 48 hours .
  • Plasma Stability Assays: Incubate with human plasma (37°C, 1 hour), then quantify parent compound using LC-MS/MS .

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